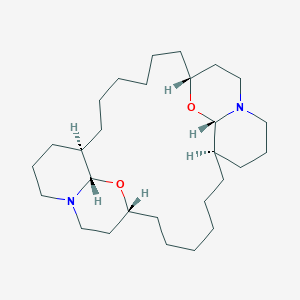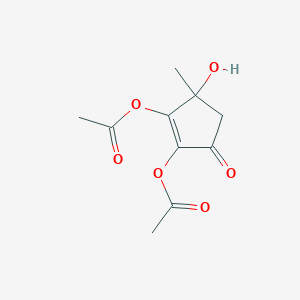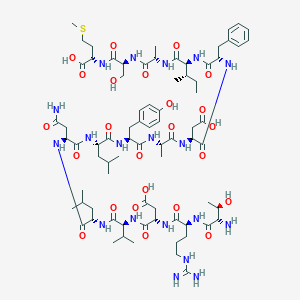
(+)-Xestospongin A
Vue d'ensemble
Description
(+)-Xestospongin A is a naturally occurring molecule that has been found to have significant potential in scientific research. This molecule is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are important for intracellular calcium signaling. The purpose of
Applications De Recherche Scientifique
Role in Inhibiting IP3-mediated Calcium Release
Blocking IP3-mediated Ca2+ Release : (+)-Xestospongin A, along with other xestospongins, has been identified as a potent blocker of IP3-mediated calcium release from endoplasmic reticulum vesicles. This property is crucial for understanding calcium signaling in neuronal and nonneuronal cells (Gafni et al., 1997).
Inhibition of Endoplasmic-Reticulum Ca(2+) Pumps : Research indicates that xestospongins, including (+)-Xestospongin A, not only inhibit IP3-induced calcium release but also block the endoplasmic-reticulum calcium pump, highlighting their dual inhibitory role in calcium signaling (De Smet et al., 1999).
Impact on Cellular Functions
Inhibition of SERCA at Synapses : Studies show that (+)-Xestospongin A is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, impacting calcium dynamics at synapses and influencing neurotransmission (Castonguay & Robitaille, 2002).
Impact on ER Calcium Store : The compound has been observed to empty the ER calcium store without inhibiting inositol 1,4,5-trisphosphate (InsP3)-induced calcium release in certain neuron types, indicating a selective effect on calcium signaling pathways (Solovyova et al., 2002).
Synthesis and Structural Analysis
- Synthesis and Structural Insights : The synthesis of (+)-Xestospongin A and its epimers has been achieved, providing insights into the structural aspects of these compounds and their potential applications in biomedical research (Hoye et al., 1996).
Potential Therapeutic Applications
Differentiation of Leukemia Cells : Xestospongin C, a related compound, has been found to induce differentiation in leukemia cells, suggesting potential therapeutic applications in cancer treatment (Moon et al., 2013).
Alzheimer's Disease : Xestospongin C has shown neuroprotective effects in Alzheimer's disease models, suggesting that IP3R-mediated calcium disorder plays a crucial role in cognitive deficits and pathologies in Alzheimer's disease (Wang et al., 2019).
Propriétés
IUPAC Name |
(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOPBRFUUEHRC-NIVXRMQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Xestospongin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















